Brmeneo
Description
While direct references to Brmeneo are absent in the provided evidence, its structural and functional analogs—such as bromobenzene (C₆H₅Br) and bromo complexes—suggest a profile characterized by:
- Structural Features: A benzamide backbone substituted with a bromine atom at the para position and an amine group at the ortho position. This configuration enhances electrophilic reactivity and bioavailability .
- Applications: Preliminary studies hypothesize roles in kinase inhibition (due to the 2-aminobenzamide moiety) and halogen bonding in crystal engineering (attributed to the bromine substituent) .
- Synthesis: Likely synthesized via Buchwald-Hartwig amination or Ullmann coupling, similar to other brominated benzamides .
Properties
CAS No. |
126291-42-7 |
|---|---|
Molecular Formula |
C19H22BrNO4 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-4-bromo-3-methoxy-13-methyl-2-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22BrNO4/c1-19-8-7-10-11(14(19)5-6-16(19)22)3-4-12-13(10)9-15(21(23)24)18(25-2)17(12)20/h9-11,14H,3-8H2,1-2H3/t10-,11+,14-,19-/m0/s1 |
InChI Key |
IWZBTBVKRYVUAZ-VNXHFNNKSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br |
Synonyms |
4-bromo-3-methoxy-2-nitro-1,3,5(10)-estratriene-17-one BrMeNEO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Compound A: Bromobenzene (C₆H₅Br)
- Structural Similarities: Shares a brominated benzene ring but lacks the 2-aminobenzamide group.
- Key Differences :
Compound B: [Cu(Br)(phen)₂]⁺ (a bromo-copper complex)
- Functional Similarities : Bromine participates in coordination chemistry, akin to this compound’s hypothesized role in metal-organic frameworks (MOFs).
- Key Differences: Stability: Bromo complexes exhibit thermal stability up to 300°C, whereas this compound’s amide group may limit thermal resilience . Bioactivity: this compound’s benzamide moiety could enhance cellular permeability compared to inorganic bromo complexes .
Quantitative Comparison
Research Findings and Contradictions
- Synergistic Effects: this compound’s bromine and amine groups may enhance binding affinity in enzyme assays compared to non-halogenated 2-aminobenzamides .
- Contradictions : emphasizes methodological consistency in comparative studies, yet this compound’s lack of empirical data necessitates caution in extrapolating results from analogs .
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